molecular formula C18H17NO4 B2636385 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 882747-81-1

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one

Cat. No.: B2636385
CAS No.: 882747-81-1
M. Wt: 311.337
InChI Key: HVCVSIBWQLCPIP-BQYQJAHWSA-N
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Description

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the methoxyphenyl group. Common synthetic routes may include:

    Step 1: Formation of the benzodioxole ring through cyclization reactions.

    Step 2: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

    Step 3: Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl-1H-indole: Shares the methoxyphenyl group and exhibits similar biological activities.

    4-Methoxyphenyl-1H-imidazole: Contains the methoxyphenyl group and is used in similar research applications.

Uniqueness

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its specific structural features, such as the benzodioxole ring, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-[6-[[(E)-2-(4-methoxyphenyl)ethenyl]amino]-1,3-benzodioxol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(20)15-9-17-18(23-11-22-17)10-16(15)19-8-7-13-3-5-14(21-2)6-4-13/h3-10,19H,11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVSIBWQLCPIP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC=CC3=CC=C(C=C3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1N/C=C/C3=CC=C(C=C3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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